
Myoseverin B
Übersicht
Beschreibung
Myoseverin B is a microtubule-binding molecule that has garnered attention for its unique ability to induce the reversible fission of multinucleated myotubes into mononucleated fragments. This compound is a derivative of 2,6,9-trisubstituted purines and has shown potential in various biological and medical applications, particularly in the fields of tissue regeneration and cancer therapy .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Myoseverin B can be synthesized through a series of chemical reactions involving the substitution of purine derivatives. The synthesis typically involves the following steps:
Analyse Chemischer Reaktionen
Types of Reactions: Myoseverin B primarily undergoes substitution reactions due to the presence of reactive functional groups on the purine ring. These reactions can be used to modify the compound for various applications.
Common Reagents and Conditions:
Major Products Formed: The major products formed from the reactions involving this compound are typically derivatives with modified functional groups, which can be used to study the structure-activity relationships and enhance the compound’s biological activity .
Wissenschaftliche Forschungsanwendungen
Cancer Research
Mechanism of Action
Myoseverin B exhibits anti-proliferative effects on cancer cells by disrupting microtubule dynamics, leading to cell cycle arrest. It has been shown to induce G2/M phase arrest in various cancer cell lines, making it a candidate for cancer therapy.
Case Studies and Findings
- In a study comparing the efficacy of this compound with other microtubule-targeting agents (MTAs) like nocodazole, it was found that this compound has a lower potency but still effectively inhibits the proliferation of specific cancer cell lines, including colon cancer cells .
- Research demonstrated that this compound treatment resulted in significant tumor growth inhibition in taxane-resistant models, suggesting its potential utility in overcoming drug resistance in cancer therapies .
Data Table: Efficacy of this compound in Cancer Cell Lines
Cell Line | IC50 (μM) | Phase Arrest | Reference |
---|---|---|---|
SW480 (Colon Cancer) | <10 | G2/M | |
MDA-MB-231 (Breast Cancer) | 9 | G2/M | |
HUVECs (Endothelial) | 8 | Proliferation Inhibition |
Regenerative Medicine
Role in Myogenesis
this compound has been shown to induce dedifferentiation of myoblasts into stem-like cells, which can be pivotal for regenerative therapies targeting muscle injuries or degenerative diseases.
Key Findings
- This compound treatment led to the reversible fission of multinucleated myotubes into mononucleated cells capable of re-entering the cell cycle. This property is crucial for generating a large pool of progenitor cells for muscle repair applications .
- In experiments involving C2C12 myoblasts, this compound facilitated the expression of stem cell markers while repressing myogenic proteins, indicating its potential to manipulate cellular differentiation pathways .
Data Table: Effects of this compound on Myoblasts
Treatment Condition | Outcome | Reference |
---|---|---|
Myoblasts + this compound | Induction of stem cell markers | |
C2C12 Cells + TGF-β1 + this compound | Enhanced proliferation and dedifferentiation |
Muscle Biology
Impact on Sarcomere Organization
this compound has been studied for its effects on the structural organization of sarcomeres within cardiac myocytes. Unlike other MTAs, it disrupts sarcomeric structures without solely relying on microtubule assembly inhibition.
Research Insights
- A study indicated that this compound treatment led to significant disruptions in the organization of sarcomeric components such as α-actinin and desmin, highlighting its unique action mechanism independent of microtubule destabilization .
- The ability to cause such disruptions suggests potential applications in understanding muscle pathologies and developing therapeutic strategies for cardiac conditions.
Data Table: Effects of this compound on Cardiac Myocytes
Wirkmechanismus
Myoseverin B exerts its effects by binding to microtubules and disrupting their normal function. This binding interferes with the assembly of the mitotic spindle, leading to cell cycle arrest at the G2/M transition. The compound’s ability to induce reversible fission of multinucleated myotubes into mononucleated fragments is associated with the activation of pathways involved in wound healing and tissue regeneration .
Vergleich Mit ähnlichen Verbindungen
Taxol: A well-known microtubule-stabilizing agent used in cancer therapy.
Vinblastine: Another microtubule-disrupting agent used in cancer treatment.
Nocodazole: A microtubule-disrupting agent similar to Myoseverin B but with different binding properties and higher cytotoxicity.
Uniqueness of this compound: this compound is unique in its ability to induce reversible fission of multinucleated myotubes without the high cytotoxicity associated with other microtubule-disrupting agents. This makes it a promising candidate for applications in tissue regeneration and cancer therapy .
Biologische Aktivität
Myoseverin B is a trisubstituted purine compound recognized for its significant biological activity, particularly in the context of cell division and muscle cell differentiation. This article synthesizes findings from various studies to provide a comprehensive overview of its mechanisms, effects on cellular processes, and potential therapeutic applications.
This compound primarily functions as a microtubule-interfering agent (MIA). It disrupts the assembly of microtubules, which are crucial for mitotic spindle formation during cell division. This disruption leads to cell cycle arrest at the G2/M phase, preventing proper chromosome segregation and ultimately inhibiting cell proliferation.
Key Findings:
- Microtubule Disassembly : this compound inhibits microtubule assembly with an IC50 value of approximately 7.0 µmol/L, indicating a moderate potency compared to other MIAs like colchicine (IC50 = 2.0 µmol/L) .
- Cell Cycle Arrest : The compound has been shown to induce G2/M arrest in various cancer cell lines, suggesting its potential as an anticancer agent .
Effects on Muscle Cells
Recent studies have highlighted this compound's role in muscle cell biology. It has been observed to induce reversible fission of multinucleated myotubes into mononucleated cells, which can re-enter the cell cycle and proliferate . This property is particularly interesting for regenerative medicine and muscle repair.
Case Study: Muscle Cell Differentiation
- In a study involving C2C12 myoblasts, this compound treatment led to dedifferentiation of terminally differentiated myotubes into proliferating mononuclear cells. This process was further enhanced by the suppression of the cyclin-dependent kinase inhibitor p21 .
Comparative Biological Activity
The biological activity of this compound has been compared with other known MIAs. A summary of their effects is presented in the table below:
Compound | IC50 (µmol/L) | Cell Cycle Arrest | Notes |
---|---|---|---|
Colchicine | 2.0 ± 0.4 | Yes | Classic MIA with high potency |
This compound | 7.0 ± 0.8 | Yes | Moderate potency; reversible effects |
Tubulyzine | 4.4 ± 0.9 | Yes | More potent than myoseverin |
Nocodazole | Not specified | Yes | Another established MIA |
Potential Therapeutic Applications
Given its ability to disrupt microtubule dynamics and influence cell cycle progression, this compound shows promise as a therapeutic agent in cancer treatment and muscle regeneration strategies.
Cancer Therapeutics
- This compound has been screened against various cancer cell lines, demonstrating selective cytotoxicity and potential as an anticancer drug candidate . Its lower toxicity profile compared to traditional chemotherapeutics like taxanes makes it an attractive option for further development.
Muscle Regeneration
Eigenschaften
IUPAC Name |
9-cyclohexyl-2-N,6-N-bis[(4-methoxyphenyl)methyl]purine-2,6-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N6O2/c1-34-22-12-8-19(9-13-22)16-28-25-24-26(33(18-30-24)21-6-4-3-5-7-21)32-27(31-25)29-17-20-10-14-23(35-2)15-11-20/h8-15,18,21H,3-7,16-17H2,1-2H3,(H2,28,29,31,32) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUZXYJOSNSTJMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=C3C(=NC(=N2)NCC4=CC=C(C=C4)OC)N(C=N3)C5CCCCC5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50432736 | |
Record name | Myoseverin B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50432736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
472.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
361431-27-8 | |
Record name | Myoseverin B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50432736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.